molecular formula C9H8Cl2 B8631445 1,4-Dichloro-2-cyclopropylbenzene

1,4-Dichloro-2-cyclopropylbenzene

Cat. No.: B8631445
M. Wt: 187.06 g/mol
InChI Key: IFTIIWFIDSYLTA-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-cyclopropylbenzene is a chlorinated aromatic compound featuring a benzene ring substituted with chlorine atoms at the 1- and 4-positions and a cyclopropyl group at the 2-position. Its molecular formula is C₉H₇Cl₂, with a molecular weight of 193.06 g/mol. The cyclopropyl substituent introduces steric and electronic effects that distinguish it from simpler dichlorobenzenes.

Properties

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

1,4-dichloro-2-cyclopropylbenzene

InChI

InChI=1S/C9H8Cl2/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2

InChI Key

IFTIIWFIDSYLTA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Dichlorobenzenes (1,2-, 1,3-, and 1,4-Dichlorobenzene)

Dichlorobenzenes are the most basic analogs, differing by the absence of the cyclopropyl group. Key comparisons include:

Property 1,4-Dichlorobenzene 1,4-Dichloro-2-cyclopropylbenzene (Inferred)
Molecular Formula C₆H₄Cl₂ C₉H₇Cl₂
Molecular Weight (g/mol) 147.00 193.06
Substituents Cl at 1,4 positions Cl at 1,4; cyclopropyl at 2
Boiling Point (°C) 174 (reported for 1,4-DCB) Likely higher due to cyclopropyl bulk
Lipophilicity (LogP) ~3.4 (high) Higher (cyclopropyl increases hydrophobicity)

Key Differences :

  • Enhanced lipophilicity may improve environmental persistence and bioaccumulation risks .

Cyclopropyl-Substituted Chlorobenzenes

The compound Benzene, (2,2-dichloro-1-methylcyclopropyl) (CAS 3591-42-2) provides a closer structural analog :

Property Benzene, (2,2-dichloro-1-methylcyclopropyl) This compound
Molecular Formula C₁₀H₁₀Cl₂ C₉H₇Cl₂
Molecular Weight 201.092 g/mol 193.06 g/mol
Substituents 2,2-dichloro-1-methylcyclopropyl on benzene Cl at 1,4; cyclopropyl at 2
Chlorine Positions On cyclopropane ring On benzene ring

Key Differences :

  • The methyl group on the cyclopropane ring in the analog may increase thermal stability compared to the unsubstituted cyclopropyl group in this compound.
  • Chlorine placement (on cyclopropane vs. benzene) alters electronic effects: chlorine on benzene enhances ring deactivation, affecting reaction pathways.

Nitro-Substituted Analogs (1,4-Dichloro-2-nitrobenzene)

Property 1,4-Dichloro-2-nitrobenzene This compound
Substituents NO₂ at 2 position Cyclopropyl at 2 position
Electronic Effects Strongly deactivating (-M) Moderately deactivating (+I/-M)
Reactivity High susceptibility to reduction Likely stable under reductive conditions

Key Differences :

  • The nitro group increases electrophilic substitution resistance but introduces explosive hazards, unlike the cyclopropyl group.

Research Findings and Implications

  • Environmental Behavior: Cyclopropyl-substituted chlorobenzenes are expected to exhibit higher soil adsorption coefficients (Koc) than non-cyclopropyl analogs due to increased hydrophobicity, prolonging environmental persistence .
  • Synthetic Applications : The cyclopropyl group in this compound may serve as a precursor for agrochemicals or pharmaceuticals, leveraging its unique steric profile .
  • Toxicity: While 1,4-dichlorobenzene is classified as a possible carcinogen (IARC Group 2B), the cyclopropyl derivative’s toxicity profile remains understudied but warrants caution due to structural similarities .

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